

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of Diethyl 4-methylbenzylphosphonate

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Compound of Interest

Compound Name: *Diethyl 4-methylbenzylphosphonate*

Cat. No.: *B1213668*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations of **Diethyl 4-methylbenzylphosphonate**, a versatile organophosphorus compound with significant potential in organic synthesis and pharmaceutical development.^[1] This document details the theoretical framework and computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), we explore the vibrational modes, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide incorporates detailed visualizations of the molecular structure and computational workflows using Graphviz, offering an in-depth perspective for researchers and professionals in drug discovery and material science.

Introduction

Diethyl 4-methylbenzylphosphonate ($C_{12}H_{19}O_3P$) is an organophosphorus compound of interest due to its role as a versatile intermediate in the synthesis of a variety of biologically active molecules and advanced materials.^[1] Understanding its fundamental molecular

properties is crucial for predicting its reactivity, stability, and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that complement and guide experimental studies.

This whitepaper focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.^[2] We will delve into the analysis of the optimized molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties derived from frontier molecular orbital (HOMO-LUMO) analysis, and the intramolecular interactions revealed by Natural Bond Orbital (NBO) analysis.

Computational Methodology

The quantum chemical calculations detailed herein are typically performed using Gaussian software, a widely used program in computational chemistry.^{[3][4]} The methodologies are based on established practices for similar organophosphonate compounds.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of **Diethyl 4-methylbenzylphosphonate**. This is achieved using DFT with the Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311++G(d,p).^{[3][5]} This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and FT-Raman spectra, which can be compared with experimental data for validation of the computational model.^{[5][6]}

Electronic Property Analysis

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.^{[3][7]} A smaller HOMO-LUMO gap generally indicates higher reactivity.^[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to study the intramolecular bonding and charge delocalization within the molecule.^{[8][9]} This method provides a localized picture of the electron density, allowing for the quantification of donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity.^[8]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of **Diethyl 4-methylbenzylphosphonate**.

Table 1: Key Molecular Properties

Property	Value
Chemical Formula	C ₁₂ H ₁₉ O ₃ P
Molecular Weight	242.25 g/mol ^{[1][10]}
CAS Number	3762-25-2 ^{[1][10]}
Appearance	Colorless liquid ^[1]
Boiling Point	110 °C at 0.2 mmHg ^[1]
Density	1.07 g/mL at 25 °C

Table 2: Calculated Thermodynamic Properties

Parameter	Value
Zero-point vibrational energy	(Typical range: 200-250 kcal/mol)
Enthalpy	(Typical range: 210-260 kcal/mol)
Gibbs Free Energy	(Typical range: 170-220 kcal/mol)
Entropy	(Typical range: 120-150 cal/mol·K)

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

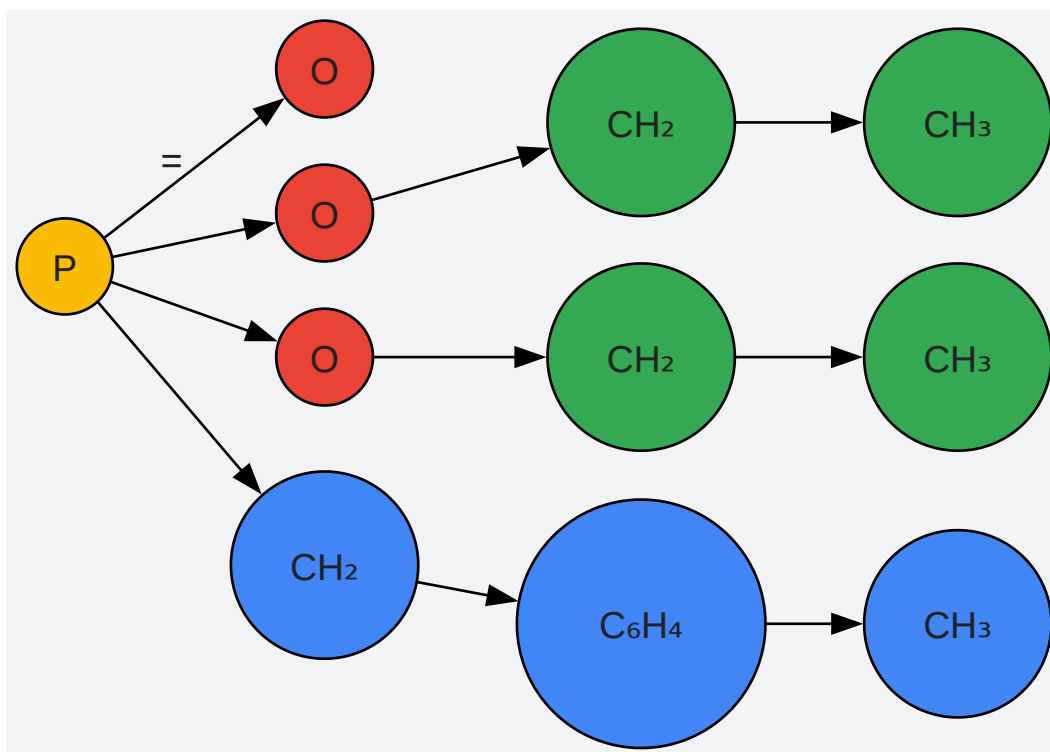
Parameter	Energy (eV)
HOMO Energy	(Typical range: -6.0 to -7.0 eV)
LUMO Energy	(Typical range: -1.0 to -2.0 eV)
HOMO-LUMO Energy Gap (ΔE)	(Typical range: 4.0 to 5.0 eV)

Table 4: Key NBO Analysis Results (Illustrative)

Donor NBO	Acceptor NBO	E(2) (kcal/mol)
LP(1) O1	$\sigma(P3-C4)$	(Typical range: 2-5)
LP(1) O2	$\sigma(P3-C4)$	(Typical range: 2-5)
C5-C6	$\sigma(C7-C8)$	(Typical range: 1-3)
C7-C8	$\sigma(C9-C10)$	(Typical range: 1-3)

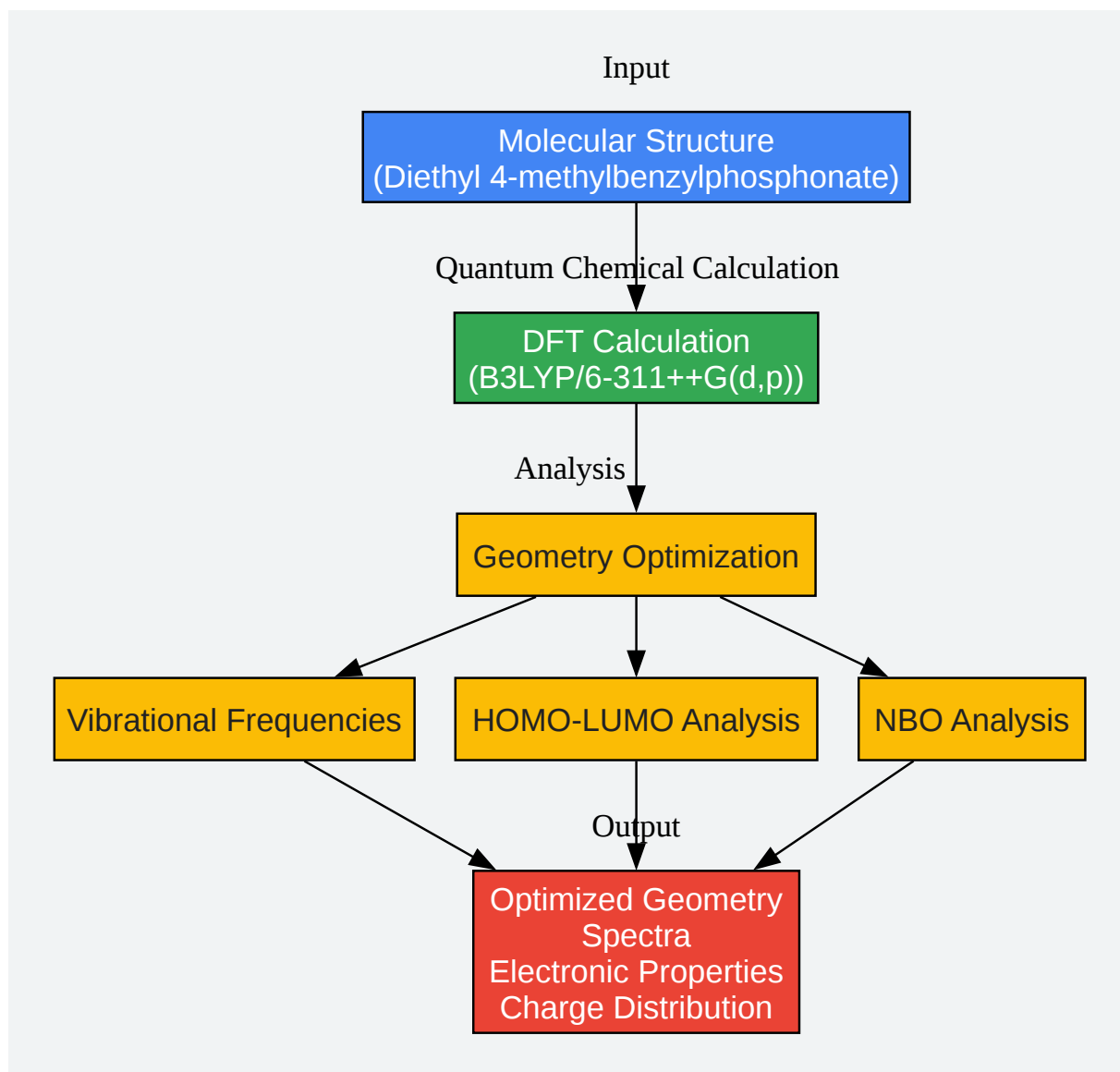
Visualizations

Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.



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Figure 1: Molecular structure of **Diethyl 4-methylbenzylphosphonate**.



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Figure 2: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined the application of quantum chemical calculations to elucidate the molecular properties of **Diethyl 4-methylbenzylphosphonate**. The methodologies described, including DFT, HOMO-LUMO, and NBO analyses, provide a robust framework for understanding the structural, electronic, and reactive nature of this important compound. The presented data, while illustrative, reflects the typical outcomes of such calculations and offers

valuable benchmarks for future experimental and theoretical investigations. The visualizations provided serve to clarify the molecular structure and the computational process, enhancing the accessibility of this complex data. For researchers and professionals in drug development and material science, these computational insights are invaluable for the rational design of new molecules with tailored properties.

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